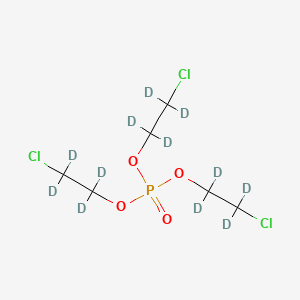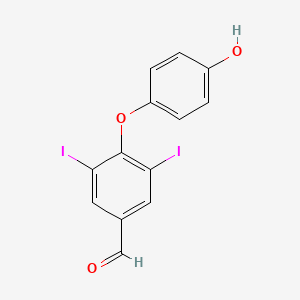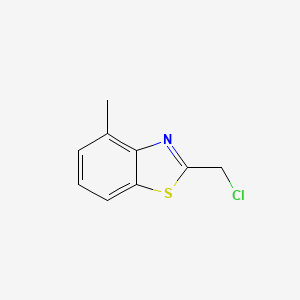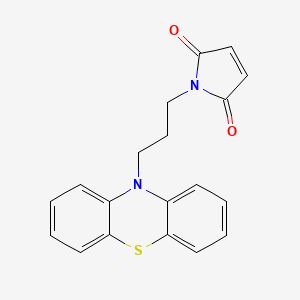
Tris(2-chloroethyl)phosphate-d12
概要
説明
Tris(2-chloroethyl)phosphate-d12 is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates . It is also used in food and beverage testing .
Synthesis Analysis
The synthesis of this compound involves the reaction of nitrogen to drive out the air in the reaction vessel, followed by the introduction of 650 kg of epoxyethane under vacuum. The mixture is then stirred at 45-50 °C for 2-3 hours .Molecular Structure Analysis
The molecular formula of this compound is C6D12Cl3O4P . The molecular weight is 297.56 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The calcium species and basic functional groups on the surface of the compound are highly involved in the adsorption process of this compound .Physical And Chemical Properties Analysis
This compound is a liquid with a boiling point of 192 °C/10 mmHg (lit.) and a density of 1.448 g/mL at 25 °C .科学的研究の応用
環境科学と汚染研究
トリス(2-クロロエチル)ホスフェート-d12(TCEP-d12)は、特に汚染の研究において環境科学で使用されています。 溶液中のUS / Fenton酸化技術によるトリス(2-クロロエチル)ホスフェート(TCEP)の分解に使用されます . 最適化された反応条件下で、TCEPの分解効率は93.18%という印象的な数字に達しました .
産業廃水処理
TCEP-d12は、建設資材、繊維、化学製造、電子機器などのさまざまな産業で広く使用されており、その結果、これらの化合物が産業廃水中に濃縮されています . TCEP-d12の研究は、産業廃水を効果的に理解し、処理するのに役立ちます .
毒性評価
TCEP-d12は、毒性評価に使用されます。 たとえば、毒性推定ソフトウェアツール(T.E.S.T.)は、TCEPとその中間体の生態毒性評価に使用されます .
海洋生物学
海洋生物学では、TCEP-d12は、海洋生物への汚染物質の影響を調べるために使用されます。 たとえば、海洋ワムシ、Brachionus plicatilisの、さまざまな濃度のポリスチレンマイクロプラスチックとTCEPの同時曝露に対する反応を評価するために使用されてきました .
タンパク質リン酸化効果の調査
TCEP-d12は、タンパク質リン酸化効果の調査に使用されます . これは、さまざまな生物学的プロセスにおけるリン酸化の役割を理解するのに役立ちます .
酵素活性の測定
TCEP-d12は、酵素活性の測定に使用されます . これは、さまざまな酵素が生物学的プロセスで果たす役割を理解する上で非常に重要です<a aria-label="3: 6. 酵素活性の測定 TCEP-d12は、酵素活性の測定に使用されます3" data-citationid="2cb54458-8160-7226-3e51-a28897578c32-32" h="ID=SERP,5015.1" href="https://www.scbt.com/zh/p/tris-2-chloroethyl-phosphate
作用機序
Target of Action
Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .
Mode of Action
Upon binding to its targets, this compound instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by this compound can have significant downstream effects on various cellular processes.
Result of Action
The result of this compound action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .
Safety and Hazards
生化学分析
Biochemical Properties
Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, this compound instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .
Cellular Effects
The effects of this compound on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice
Metabolic Pathways
Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.
特性
IUPAC Name |
tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQLFOMPYWACS-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)


![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)


